Difenoconazole-alcohol

Pesticide Residue Analysis Food Processing Dietary Exposure Assessment

Procure difenoconazole-alcohol (CGA 205375) certified reference material for accurate, defensible residue quantification. Unlike the parent fungicide, this hydroxylated metabolite exhibits 1.8–3.8× higher aqueous leaching into beverages and persists in soil >100 days, making it mandatory for complete dietary intake and environmental fate assessments. Regulatory bodies, including EFSA, have identified gaps in its toxicological profile, elevating the need for ISO 17025-traceable standards in monitoring programs. This chiral compound's four stereoisomers require high-purity material for enantioselective method validation. Substitute standards are scientifically invalid for meeting data requirements under EU MRL Regulation (EC) No 396/2005 and US EPA 40 CFR 180.475 combined residue tolerances.

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2 g/mol
CAS No. 117018-19-6
Cat. No. B182259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenoconazole-alcohol
CAS117018-19-6
Synonyms1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Molecular FormulaC16H13Cl2N3O2
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl
InChIInChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2
InChIKeyNBYSKMWDHCZSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Difenoconazole-alcohol (CAS 117018-19-6): A Key Chiral Metabolite for Residue and Environmental Fate Studies


Difenoconazole-alcohol (CGA 205375) is the primary hydroxylated metabolite of the widely used triazole fungicide difenoconazole [1]. It is a chiral compound with four stereoisomers, and its formation in plants and soil is a key factor in understanding the complete environmental and dietary risk profile of difenoconazole applications [2]. Unlike the parent fungicide, which is the active pesticidal ingredient, difenoconazole-alcohol is not a commercial active substance but is essential as a certified reference material for residue analysis, environmental fate monitoring, and toxicological studies . Its unique properties, including enhanced aqueous leaching and high environmental persistence, make it a critical analyte for compliance with evolving Maximum Residue Level (MRL) regulations and for conducting advanced environmental risk assessments that require differentiation from the parent compound [3].

Why Difenoconazole-alcohol Cannot Be Substituted by In-Class Analogs for Accurate Residue and Environmental Risk Assessment


Substituting difenoconazole-alcohol with a different triazole metabolite or the parent fungicide in an analytical workflow or environmental study is scientifically invalid due to its unique physicochemical and toxicological behavior. Unlike difenoconazole, which has low aqueous mobility, difenoconazole-alcohol exhibits a significantly higher potential for transfer into aqueous phases during food processing, as demonstrated by its 1.8- to 3.8-fold higher leaching rate from tea leaves into tea infusion [1]. Furthermore, its environmental persistence is distinct; it can be detected in soil for over 100 days, long after the parent compound's dissipation is modeled [2]. Critically, regulatory bodies like the European Food Safety Authority (EFSA) have explicitly stated that the toxicological profile of this specific metabolite (CGA 205375) is not fully characterized, creating a specific uncertainty in risk assessments that cannot be addressed by monitoring other compounds [3]. These quantitative and regulatory differences mandate the use of a certified difenoconazole-alcohol reference standard for accurate and compliant data generation, as detailed in the evidence below.

Quantitative Evidence for the Differentiated Selection of Difenoconazole-alcohol (117018-19-6)


Enhanced Aqueous Transfer During Food Processing: Difenoconazole-alcohol vs. Parent Fungicide

During tea brewing, difenoconazole-alcohol demonstrates a significantly higher propensity to leach into the aqueous infusion compared to its parent fungicide, difenoconazole. This differential behavior directly impacts dietary exposure calculations and risk assessments. In black tea brewing, the leaching rate (LR) for difenoconazole-alcohol was 31.8–38.9%, compared to 8.4–17.9% for difenoconazole [1]. In green tea brewing, the difference was similarly pronounced, with LRs of 30.4–50.6% for the metabolite and 15.4–23.5% for the parent compound [1].

Pesticide Residue Analysis Food Processing Dietary Exposure Assessment

Stereoselective Ecotoxicity of Difenoconazole-alcohol Enantiomers in Soil Fauna

The environmental toxicity of difenoconazole-alcohol is not uniform across its stereoisomers. A direct comparative study on earthworms (Eisenia fetida) revealed a clear stereoselective toxicity order. The S-(-)-difenoconazole-alcohol enantiomer exhibited the highest toxicity, followed by the racemic mixture (Rac-difenoconazole-alcohol), with the R-(+)-difenoconazole-alcohol enantiomer being the least toxic [1]. This indicates that the overall risk is driven by specific stereoisomers, a factor not accounted for when using a non-chiral analytical method or a standard that does not differentiate enantiomers.

Environmental Toxicology Chiral Pesticides Ecotoxicology

Prolonged Soil Persistence of Difenoconazole-alcohol Relative to Parent Compound

While the parent fungicide difenoconazole degrades in soil over time, its main metabolite, difenoconazole-alcohol, exhibits exceptionally high persistence, indicating a long-term exposure risk. A long-term soil dissipation study under laboratory conditions found the parent compound's half-life (DT50) to be over 175 days, but the metabolite difenoconazole-alcohol was still detectable after more than 100 days [1]. This persistence means the metabolite's presence in soil far outlasts the window for which the parent compound is typically monitored.

Environmental Fate Soil Science Metabolite Persistence

Regulatory Uncertainty and Analytical Requirement for CGA 205375 (Difenoconazole-alcohol)

The European Food Safety Authority (EFSA) has repeatedly flagged significant uncertainties in the risk assessment of difenoconazole due to the incomplete toxicological profile of its metabolite, CGA 205375 (difenoconazole-alcohol). EFSA's 2023 risk assessment for difenoconazole in wheat and rye was considered provisional, pending confirmatory data on the toxicity and metabolism of this metabolite [1]. Similarly, a 2021 MRL assessment was provisional due to uncertainties associated with the toxicity of CGA 205375 [2]. This regulatory ambiguity directly drives the need for validated analytical methods that can reliably quantify this specific metabolite.

Regulatory Compliance Residue Monitoring Food Safety

Primary Research and Industrial Use Cases for Difenoconazole-alcohol (117018-19-6)


Calibration of LC-MS/MS Methods for Dietary Exposure Studies in Processed Foods

For food safety laboratories conducting dietary risk assessments on commodities like tea, coffee, or fruit juices, a certified standard of difenoconazole-alcohol is essential for developing and validating accurate LC-MS/MS methods. As demonstrated in tea processing, this metabolite has a significantly higher leaching rate into beverages than the parent fungicide [1]. Without quantifying difenoconazole-alcohol, total dietary intake of difenoconazole-related residues is substantially underestimated, leading to a non-compliant risk assessment. This standard is used to establish the Limit of Quantification (LOQ) and to ensure accurate quantification in complex food matrices.

Enantioselective Environmental Fate and Ecotoxicology Studies in Soil

Researchers investigating the long-term impact of triazole fungicides on soil ecosystems require difenoconazole-alcohol standards to trace its environmental persistence. Evidence shows this metabolite remains detectable in soil for over 100 days, long after the parent compound's concentration has declined [2]. Furthermore, studies have revealed stereoselective toxicity of its enantiomers to soil organisms like earthworms [3]. To accurately model environmental fate and assess ecological risk, analytical methods must be able to differentiate and quantify the individual enantiomers of this metabolite, necessitating the use of high-purity, often enantiopure, reference materials.

Regulatory Residue Monitoring for MRL Compliance and Import/Export Testing

Contract research organizations (CROs) and government monitoring laboratories conducting pesticide residue analysis for regulatory compliance (e.g., EFSA, US EPA) must include difenoconazole-alcohol in their analytical scope. EFSA has issued provisional risk assessments for difenoconazole precisely because the toxicological profile of this metabolite (CGA 205375) is not fully addressed [4]. Consequently, generating robust residue data for this metabolite is often a specific data requirement for product registration and MRL setting in key markets. The procurement of an ISO 17025-certified reference material ensures the traceability and defensibility of data submitted to regulatory authorities .

Method Development for Chiral Pesticide Metabolite Analysis

Analytical chemists developing novel separation methods for chiral pesticide residues use difenoconazole-alcohol as a key target analyte due to its four stereoisomers. The simultaneous enantioseparation of difenoconazole and its chiral metabolite CGA 205375 is a challenging analytical problem [5]. Procuring a high-purity standard is the first step in optimizing chiral stationary phases and validating methods for its enantioselective determination in complex matrices like vegetables and soil. This work is fundamental to advancing the understanding of the stereoselective behavior and toxicity of chiral pesticides in the environment.

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